Pantocin B

Description

Properties

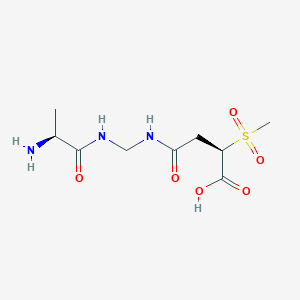

Molecular Formula |

C9H17N3O6S |

|---|---|

Molecular Weight |

295.32 g/mol |

IUPAC Name |

(2R)-4-[[[(2S)-2-aminopropanoyl]amino]methylamino]-2-methylsulfonyl-4-oxobutanoic acid |

InChI |

InChI=1S/C9H17N3O6S/c1-5(10)8(14)12-4-11-7(13)3-6(9(15)16)19(2,17)18/h5-6H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t5-,6+/m0/s1 |

InChI Key |

QPOFRFGIYSXYSK-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCNC(=O)C[C@H](C(=O)O)S(=O)(=O)C)N |

Canonical SMILES |

CC(C(=O)NCNC(=O)CC(C(=O)O)S(=O)(=O)C)N |

Synonyms |

pantocin B pantocin-B |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Pantocin B

Methodologies Employed for Initial Structural Determination

The initial determination of Pantocin B's chemical structure relied heavily on advanced analytical techniques, primarily involving various spectroscopic and spectrometric approaches. These methods were crucial in identifying its molecular formula and connectivity.

Spectroscopic and Spectrometric Approaches in Elucidation

The structural elucidation of this compound was achieved through the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses nih.gov. These techniques are fundamental in organic chemistry for determining the molecular weight, elemental composition, and the arrangement of atoms within a molecule mdpi.com. Purity assessment and structural validation of this compound also required the use of MS and NMR researchgate.net.

This compound possesses a molecular formula of C9H17N3O6S acs.orgnih.gov. Its determined chemical structure is (R)-N-[((S)-2-Amino-propanoylamino)-methyl]-2-methanesulfonyl-succinamic acid researchgate.netnih.gov. This structure reveals a "pseudo-tripeptide" backbone, notable for incorporating a methylenediamine and a methyl sulfone moiety, which are considered unusual structural features in natural products nih.gov. While NMR spectral data and archival X-ray data for this compound have been reported in supporting information of relevant publications, detailed raw spectroscopic data (e.g., specific chemical shifts, coupling constants, or fragmentation patterns) were not directly accessible in the publicly available search snippets acs.org.

Confirmation of Absolute and Relative Stereochemistry

The confirmation of the absolute and relative stereochemistry of chiral molecules like this compound is critical for understanding their biological activity and for synthetic replication. Absolute configuration refers to the spatial arrangement of atoms around a chiral center, typically described using R or S descriptors based on the Cahn–Ingold–Prelog priority rules libretexts.org.

For this compound, its absolute stereochemistry has been assigned as (R)-N-[((S)-2-Amino-propanoylamino)-methyl]-2-methanesulfonyl-succinamic acid researchgate.netnih.gov. This assignment indicates specific configurations at its chiral centers. Common methodologies for confirming absolute configuration include X-ray crystallography and various NMR techniques, such as those employing chiral derivatizing agents (e.g., Mosher's method) tcichemicals.comresearchgate.netnih.gov. X-ray crystallography is considered a powerful method for determining the three-dimensional structures of molecules and their relative configurations, and with specific tips, it can also determine absolute configuration nih.gov. NMR spectroscopy, particularly with the use of chiral shift reagents, also plays a role in determining absolute configuration tcichemicals.com. Circular Dichroism (CD) spectroscopy is another analytical technique that measures the differential absorption of circularly polarized light by chiral molecules, providing insights into molecular structures and conformational properties mpg.dejascoinc.combiorxiv.orgnih.gov. However, specific experimental details regarding the precise methods (e.g., X-ray diffraction data, specific NMR experiments, or CD spectra) used to confirm the absolute and relative stereochemistry of this compound were not explicitly detailed in the accessible search results.

Studies on Epimerization and Conformational Equilibria

Epimerization refers to the interconversion of epimers, which are diastereomers that differ in configuration at only one chiral center. Conformational equilibria involve the dynamic interconversion between different spatial arrangements (conformers) of a molecule that can occur through rotation around single bonds, without breaking any bonds ic.ac.ukiupac.org. The study of these processes is essential for understanding a molecule's flexibility, stability, and reactivity.

While general principles and techniques for studying epimerization and conformational analysis exist, such as using NMR spectroscopy for conformational analysis ic.ac.ukconnectedpapers.com and Circular Dichroism (CD) spectroscopy for monitoring conformational changes mpg.debiorxiv.orgnih.gov, specific detailed research findings on epimerization studies or conformational equilibria of this compound were not found in the provided search results. The literature primarily focuses on its structural determination and biological activity.

Biosynthesis of Pantocin B

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The genetic determinants for Pantocin B biosynthesis are co-located in a specific region of the bacterial genome, forming a functional unit known as a biosynthetic gene cluster. ishs.org

The biosynthesis of this compound is encoded by a cluster of genes, collectively referred to as the pab cluster. researchgate.net This BGC is contained within a 17.5 kb region of DNA in Pantoea agglomerans Eh318. ishs.orgresearchgate.net Earlier estimates suggested the genetic region could be at least 18.5 kb. researchgate.net

Several features of the pab cluster suggest it may be a genomic island, potentially acquired through horizontal gene transfer. ishs.orgactahort.org Cryptic transposase genes have been identified both within and outside the cluster, and the G+C content of the cluster is lower than that of the surrounding genomic DNA. ishs.orgresearchgate.net These findings support the hypothesis that the this compound biosynthetic region originated from other organisms and was integrated into the P. agglomerans genome via two distinct transposition events. ishs.orgactahort.org

The pab cluster contains 13 open reading frames (ORFs), designated pabA through pabM. ishs.orgresearchgate.net The proposed functions for the individual gene products have been inferred based on DNA sequence homology to known genes and the chemical structure of this compound. ishs.orgresearchgate.net

Several genes within the cluster are thought to confer resistance to this compound. ishs.org PabA shows similarity to multidrug resistance proteins and is likely the primary resistance determinant. ishs.orgresearchgate.net However, it is proposed that pabB, pabC, and pabD may also encode resistance functions. ishs.orgresearchgate.net The products of the pabJKLM operon are believed to be responsible for a key chemical modification of the molecule. ishs.orgresearchgate.net

Below is a detailed table of the proposed functions for the ORFs within the pab cluster.

| Gene (ORF) | Proposed Function |

| pabA | Resistance (similarity to multidrug resistance proteins) ishs.orgresearchgate.net |

| pabB | Potential resistance determinant ishs.orgresearchgate.net |

| pabC | Potential resistance determinant ishs.orgresearchgate.net |

| pabD | Potential resistance determinant ishs.orgresearchgate.net |

| pabE | Biosynthesis (specific function not detailed) |

| pabF | Biosynthesis (specific function not detailed) |

| pabG | Biosynthesis (specific function not detailed) |

| pabH | Biosynthesis (specific function not detailed) |

| pabI | Biosynthesis (specific function not detailed) |

| pabJ | Addition of methyl sulfonyl moiety ishs.orgresearchgate.net |

| pabK | Addition of methyl sulfonyl moiety ishs.orgresearchgate.net |

| pabL | Addition of methyl sulfonyl moiety ishs.orgresearchgate.net |

| pabM | Addition of methyl sulfonyl moiety ishs.orgresearchgate.net |

Precursor Incorporation and Pathway Elucidation

The assembly of this compound is a multi-step enzymatic process that utilizes common metabolic building blocks. The structure of this compound, (R)-N-[((S)-2-Amino-propanoylamino)-methyl]-2-methanesulfonyl-succinamic acid, suggests its origins from simple precursors. researchgate.net

A key and unusual structural feature of this compound is the presence of a methyl sulfonyl group. nih.gov This functional group is essential for the antibiotic's biological activity. nih.gov The genetic determinants for the addition of this moiety are believed to be the products of the pabJKLM operon within the biosynthetic gene cluster. ishs.orgresearchgate.net These enzymes likely catalyze the series of reactions necessary to install the methyl sulfonyl group onto the succinamic acid-derived portion of the molecule. researchgate.net

Genetic Regulation of this compound Production

The precise mechanisms governing the genetic regulation of the this compound biosynthetic gene cluster are not extensively detailed in the available research. Typically, the expression of secondary metabolite gene clusters is tightly controlled, often involving cluster-situated regulators (CSRs) such as a transcription factor encoded within the cluster itself. nih.gov These regulators can act as activators or repressors, responding to specific environmental or cellular signals to initiate or halt the production of the compound. While the pab cluster contains several genes of unknown function, it is plausible that one or more of these ORFs play a regulatory role.

Investigation of Regulatory Genes and Elements

The determinants for this compound biosynthesis are encoded in a cluster of 13 open reading frames (ORFs), designated pabA through pabM. ishs.orgresearchgate.net While the functions of many of these genes are proposed based on sequence homology to other known enzymes, specific regulatory genes that control the expression of the entire cluster have not been extensively detailed in published research. However, the organization of some genes within the cluster suggests coordinated regulation. For instance, the products of the pabJKLM operon are collectively believed to be involved in the addition of the crucial methyl sulfonyl moiety to the this compound structure. ishs.orgdiva-portal.org This operon structure implies that these genes are co-transcribed and likely controlled by a common regulatory element, ensuring the components for this specific chemical modification are produced in concert. Further research is needed to identify and characterize the specific promoters and transcription factors that govern the activation and level of this compound production.

Insights from Mutagenesis Studies

Mutagenesis, a technique involving the deliberate disruption of gene function, has been instrumental in defining the scope and function of the this compound BGC. Early studies using transposon mutagenesis—a method where a mobile genetic element, or "jumping gene," is inserted randomly into the bacterial DNA—were crucial in identifying the genetic region responsible for this compound production. ishs.org These experiments demonstrated that the genetic locus required for its biosynthesis was substantial, spanning at least 18.5 kb. ishs.org

Subsequent analysis and sequencing identified the 13 ORFs (pabA to pabM) within this region. researchgate.net The proposed functions for several of these genes are based on their similarity to proteins with known roles in other metabolic pathways and are supported by the chemical structure of this compound. ishs.org For example, marker-exchange mutagenesis has been used to create mutants deficient in this compound production (PanB⁻), confirming the role of this gene cluster in its biosynthesis. ishs.org

The table below summarizes the key genes within the pab cluster and their proposed functions based on sequence homology and mutagenesis data.

| Gene(s) | Proposed Function/Role | Basis of Proposal |

| pabA | Self-resistance (efflux pump) | Homology to multidrug resistance proteins (e.g., YqjV of Bacillus subtilis) |

| pabB, pabC, pabD | May also contribute to self-resistance | Proposed based on gene location and general function of BGCs |

| pabJKLM (operon) | Addition of the methyl sulfonyl moiety | Proposed based on chemical structure of this compound and gene homology |

Table 1: Proposed Functions of Genes in the this compound Biosynthetic Cluster. ishs.orgdiva-portal.org

Evolutionary and Ecological Insights into this compound Biosynthesis

The study of the this compound BGC extends beyond its immediate biochemical function, offering a window into the evolution of antibiotic production and the dynamics of microbial competition.

Comparative Genomics of this compound BGC Distribution

Comparative genomic surveys have revealed a fascinating and highly restricted distribution of the this compound BGC. Analyses of numerous bacterial genomes have shown that the gene cluster responsible for producing this compound is found strictly within the Pantoea genus. nih.govnih.govresearchgate.net This narrow distribution is in stark contrast to other antibiotics produced by Pantoea, such as Pantocin A. The BGC for Pantocin A is more broadly distributed, with homologs found in distantly related bacterial genera including those in the Vibrionaceae, Pectobacteriaceae, and Yersiniaceae families. nih.govnih.gov

This restricted prevalence suggests that the this compound BGC may represent a more recent evolutionary acquisition by an ancestor of the Pantoea genus or that its utility is highly specific to the ecological niches occupied by these bacteria. The compound's targeted activity likely provides a competitive advantage in these specific environments.

Evidence for Horizontal Gene Transfer and Genomic Islands

Genomic islands are distinct regions of a genome that often contain genes acquired via HGT and exhibit characteristics that differ from the rest of the chromosome. The this compound BGC displays two classic hallmarks of a genomic island. First, its G+C content (the percentage of guanine (B1146940) and cytosine bases in the DNA) is lower than that of the surrounding chromosomal DNA. ishs.orgactahort.org Second, the region contains cryptic transposase genes—remnants of the mobile genetic elements that likely facilitated its transfer and integration into the host genome. ishs.orgactahort.org Researchers have hypothesized that the this compound biosynthetic region may have been generated through two separate transposition events, highlighting a complex evolutionary history. ishs.orgdiva-portal.org

| Evidence | Description | Implication for HGT |

| Atypical G+C Content | The percentage of guanine and cytosine in the BGC's DNA is lower than the average for the Pantoea genome. | Suggests the DNA originated in a different bacterial species with a different G+C signature. |

| Presence of Transposase Genes | Remnant genes for transposases ("jumping genes") are found within and outside the BGC. | These genes encode the machinery for moving DNA segments, providing a mechanism for how the BGC was acquired. |

Table 2: Evidence for the this compound Biosynthetic Gene Cluster as a Genomic Island. ishs.orgactahort.org

This acquisition via HGT underscores a key mechanism by which bacteria can rapidly evolve and adapt to new environmental challenges, such as competition with other microbes.

Synthetic Strategies and Analog Development for Pantocin B

Total Synthesis of Pantocin B

The total synthesis of this compound was successfully reported, providing confirmation of its structure and enabling further biological evaluation. acs.orgnih.gov The strategy was designed not only to produce the natural product but also to be flexible enough to allow for the construction of various analogues. acs.org

The retrosynthetic strategy for this compound involves disconnecting the molecule into two primary fragments of roughly equal complexity, each containing one of the molecule's stereocenters. acs.orgacs.org This approach simplifies the synthetic challenge and allows for a convergent assembly in the final stages.

The key disconnection points and the resulting fragments are outlined below:

| Fragment | Precursors | Corresponding Portion of this compound |

| N-terminal Fragment | L-alanine and glycine | Contains the L-alanyl group and the methylenediamine moiety |

| C-terminal Fragment | L-malic acid | Contains the methyl sulfone and malic acid-derived core |

N-terminal Fragment: This portion is derived from the amino acids L-alanine and glycine. acs.org The main synthetic challenge within this fragment is the construction of the chemically sensitive methylenediamine linkage. acs.org

C-terminal Fragment: This fragment originates from L-malic acid, a readily available chiral starting material. acs.org This part of the synthesis focuses on installing the methyl sulfone group and preparing the fragment for coupling with its N-terminal counterpart. acs.org

This two-fragment approach was deemed adaptable for the synthesis of various analogues by allowing for modifications to either fragment before the final coupling step. acs.orgacs.org

The synthesis of this compound required the development of specific methodologies to construct its unusual functional groups, which are rare in natural products. nih.govfigshare.com

Methylenediamine Moiety: The formation of the N-(1-aminoalkyl)amide, also known as the methylenediamine moiety, was identified as the least precedented part of the synthesis. acs.org While such linkages are known as intermediates in peptide sequencing, their direct synthesis, particularly within a peptidic molecule, is challenging and often low-yielding. acs.org The synthesis involved creating a stable precursor that could be coupled with the C-terminal fragment before revealing the final methylenediamine structure. acs.org

Methyl Sulfone Moiety: The methyl sulfone group is a key feature for the biological activity of this compound. nih.govfigshare.com In the reported total synthesis, this group was introduced by a substitution reaction on a derivative of L-malic acid. acs.org The synthesis involved activating a hydroxyl group as a triflate, which serves as an excellent leaving group. Subsequent substitution with a methyl thiolate nucleophile, followed by oxidation, would yield the target methyl sulfone. The use of a triflate was critical to prevent a competing elimination-addition reaction that would lead to a loss of stereochemistry and regiochemistry. acs.org

Maintaining the correct stereochemistry at the two stereocenters of this compound was a critical aspect of the synthetic design. acs.org

During the structure elucidation of the natural product, NMR spectra suggested the presence of two epimers, raising questions about whether epimerization occurred during isolation or if it was a natural phenomenon. acs.orgacs.org The synthesis revealed that the methine protons of the malic acid derivative are acidic, and epimerization could readily occur under biological conditions. acs.org The synthetic efforts confirmed that this compound likely exists naturally as an epimeric pair, with one form preferentially crystallizing. acs.org

A key step for mitigating unwanted stereochemical outcomes was during the installation of the precursor to the methyl sulfone group. When using mesylate or tosylate as leaving groups, an elimination-addition side reaction was observed, which resulted in a loss of both stereochemistry and regiochemistry. acs.org This issue was resolved by using triflate as the leaving group, which favored the desired substitution reaction and preserved the integrity of the stereocenter derived from L-malic acid. acs.org

Semi-Synthesis and Derivatization Approaches

While a full semi-synthesis starting from isolated this compound is not extensively detailed, the peptidic nature of the molecule makes it amenable to derivatization. nih.govfigshare.com Such approaches are fundamental to structure-activity relationship (SAR) studies, where specific functional groups on a parent molecule are chemically modified. These modifications can be used to probe the importance of different parts of the molecule for its biological function. For this compound, this includes alterations to the N-terminal L-alanyl group and the C-terminal carboxyl group to understand their respective roles in cellular import and target interaction. nih.gov

Design and Synthesis of this compound Analogues

A primary motivation for developing a flexible total synthesis was to enable the creation of this compound analogues. acs.org The synthesis of various analogues has been crucial in elucidating the roles of the distinct functional groups within the molecule. nih.govfigshare.com

The synthetic strategy, based on coupling two main fragments, is inherently suitable for creating a diverse range of analogues. acs.org By synthesizing modified versions of either the N-terminal or C-terminal fragments, chemists can systematically alter the final structure.

Key findings from these analogue-based studies include:

N-Terminal Modifications: The N-terminal L-alanyl group was found to be essential for the transport of the molecule into the target bacterial cells. nih.govfigshare.com Analogues with modified or different N-terminal amino acids helped to establish this role.

C-Terminal Modifications: The C-terminal portion, containing the methylenediamine and methyl sulfone groups, is critical for the antibiotic activity itself. nih.govfigshare.com These moieties are believed to interact extensively with the intracellular target, N-acetylornithine aminotransferase. nih.gov Analogues lacking these features showed a significant loss of activity, confirming their essentiality. nih.govfigshare.com

This clear separation of function—the N-terminus for import and the C-terminus for activity—was a direct result of the systematic structural modifications made possible through chemical synthesis. nih.govfigshare.com

Mechanistic and Preclinical Biological Activity of Pantocin B

Target Identification and Molecular Mechanism of Action

The antimicrobial effect of Pantocin B stems from its targeted interference with essential amino acid synthesis in susceptible bacteria. ishs.orgresearchgate.net Research has identified its specific molecular target and elucidated the pathway it disrupts.

This compound's mechanism of action involves the specific inhibition of a key enzyme required for bacterial survival. ishs.orgresearchgate.net This target is N-acetylornithine transaminase (also known as acetylornithine aminotransferase or AcOAT), a critical enzyme in the biosynthesis of the amino acid arginine. ishs.orgresearchgate.netnih.govwikipedia.org AcOAT is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the conversion of N-acetylglutamate semialdehyde to N-acetylornithine. nih.govwikipedia.org By inhibiting this enzyme, this compound effectively halts a crucial step in the production of arginine. ishs.orgresearchgate.net

A key characteristic of this compound's mechanism is that its inhibitory effects can be overcome by the presence of external arginine. nih.gov When susceptible bacteria are supplied with exogenous arginine in their growth medium, the toxic effects of this compound are neutralized. nih.gov This reversal occurs because the external supply of arginine bypasses the metabolic block created by the antibiotic. The bacterium can then utilize this externally provided arginine for its cellular processes, resuming normal growth despite the inhibition of its endogenous arginine synthesis pathway. nih.gov This phenomenon confirms that the primary target of this compound is indeed the arginine biosynthesis pathway.

Cellular Uptake and Transport Mechanisms

For this compound to exert its intracellular effect, it must first cross the bacterial cell membrane. This process is not passive but is mediated by specific transport systems.

Being a peptide-based molecule, this compound is actively transported into the bacterial cell via an "illicit transport" mechanism. nih.govnih.gov This transport is mediated by the oligopeptide permease (Opp) system. nih.govnih.gov The Opp system is an ATP-binding cassette (ABC) transporter responsible for importing small peptides (typically up to five amino acids) to serve as nutrient sources for the bacterium. nih.govresearchgate.net this compound structurally mimics these natural peptides, allowing it to be recognized and imported by the Opp transporter. nih.gov Once inside the cell, it can reach its target enzyme, N-acetylornithine transaminase, and disrupt arginine synthesis. The reliance on this specific uptake system means that bacteria with mutations in the Opp system can exhibit resistance to this compound. nih.gov

In Vitro Antimicrobial Efficacy and Spectrum of Activity

Laboratory studies have characterized the antimicrobial effectiveness and the range of bacteria susceptible to this compound.

The primary and most studied target of this compound is Erwinia amylovora, the causative agent of fire blight. ishs.orgresearchgate.netnih.gov In minimal media, Pantoea agglomerans produces a distinct zone of inhibition against E. amylovora, which is attributed to the action of both Pantocin A and this compound. researchgate.net The antimicrobial activity of this compound is most potent in environments with limited nutrient availability, as rich media containing peptides and amino acids can interfere with its uptake and activity. nih.gov Specifically, the presence of peptides can compete with this compound for uptake through the Opp system, while the presence of arginine can reverse its inhibitory effect. nih.govnih.gov Based on limited testing, the spectrum of this compound's activity is mainly focused on other enteric bacteria. researchgate.net

Table 1: Summary of this compound's Mechanistic Properties

| Feature | Description | Key Findings |

|---|---|---|

| Molecular Target | N-acetylornithine Transaminase (AcOAT) | A key pyridoxal 5'-phosphate (PLP) dependent enzyme in the arginine biosynthesis pathway. ishs.orgresearchgate.netnih.govwikipedia.org |

| Mechanism of Action | Disruption of Arginine Biosynthesis | Inhibition of AcOAT leads to the inability of the bacterium to synthesize arginine, causing growth inhibition. ishs.orgresearchgate.netnih.gov |

| Reversibility | Reversible by Exogenous Arginine | The antibiotic's toxic effects are neutralized when arginine is supplied in the growth medium. nih.gov |

| Cellular Uptake | Oligopeptide Permease (Opp) System | This compound is actively transported into the cell by mimicking natural peptides recognized by the Opp transporter. nih.govnih.gov |

Table 2: In Vitro Activity Spectrum of this compound

| Target Organism | Activity Level | Context |

|---|---|---|

| Erwinia amylovora | High | Primary target; causative agent of fire blight. ishs.orgresearchgate.netnih.gov |

| Other Enteric Bacteria | Moderate | Limited testing suggests a spectrum focused on enteric bacteria. researchgate.net |

Microbial Susceptibility Testing Methodologies (e.g., Broth Microdilution, Disk Diffusion)

The antimicrobial activity of this compound and its analogues is primarily assessed using established laboratory techniques to determine their efficacy against various bacterial strains. nih.gov The two main quantitative and qualitative methods employed are broth microdilution and disk diffusion assays. nih.govapec.orgnih.gov

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. apec.org The process involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate. nih.gov Each well is then inoculated with a standardized suspension of the test bacterium. nih.gov After an incubation period, the wells are visually inspected for turbidity, and the lowest concentration of the compound that prevents growth is recorded as the MIC. apec.orgmedscape.com

Disk Diffusion: The disk diffusion method, also known as the Kirby-Bauer assay, provides a qualitative assessment of a bacterium's susceptibility to an antibiotic. youtube.com In this technique, a sterile paper disk impregnated with a specific concentration of this compound is placed on the surface of an agar (B569324) plate that has been uniformly swabbed with a culture of the target bacterium. apec.org As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. apec.org If the bacterium is susceptible, a clear circular area, known as a "zone of inhibition," will appear around the disk where bacterial growth has been prevented. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant. nih.gov

These standardized methodologies are crucial for comparing the potency of this compound against different bacteria and for evaluating the activity of newly synthesized analogues. nih.govnih.gov

Evaluation Against Phytopathogens and Other Bacteria

This compound has demonstrated notable inhibitory activity, particularly against phytopathogenic bacteria responsible for significant crop diseases. ishs.orgnih.gov Its primary target is Erwinia amylovora (now known as Pantoea agglomerans), the causative agent of fire blight, a destructive disease affecting apple and pear trees. acs.orgresearchgate.netnih.gov The activity of this compound is specifically reversed by the amino acid arginine, indicating a targeted mode of action related to arginine biosynthesis. nih.govsemanticscholar.org

Pantoea agglomerans (formerly Erwinia herbicola), the bacterium that produces this compound, naturally suppresses the growth of E. amylovora on plant surfaces. acs.orgapsnet.org In laboratory assays, this compound effectively inhibits the growth of E. amylovora. ishs.org Studies have also investigated its activity against other plant pathogens like Pseudomonas syringae, which causes a variety of diseases in different plants. apsnet.orgnih.gov

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC). Detailed evaluations have established the MIC values for this compound and its analogues against various bacterial strains.

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Erwinia amylovora | Data not specified in sources | nih.govacs.org |

| This compound Analogue (Thioether) | Erwinia amylovora | Inactive | acs.org |

| This compound Analogue (Sulfoxide) | Erwinia amylovora | Inactive | acs.org |

| Des-alanyl this compound | Erwinia amylovora | Inactive | acs.org |

Preclinical In Vivo Studies in Relevant Biological Models (Non-human)

Application in Plant Disease Biocontrol Models (e.g., immature pear fruit tests)

The efficacy of this compound as a biocontrol agent has been evaluated in non-human, plant-based models that simulate natural infection conditions. researchgate.netmdpi.comnih.gov A primary model for studying fire blight control is the immature pear fruit bioassay. ishs.orgishs.orgresearchgate.net

In this assay, slices or plugs of immature pear fruits are used. ishs.orgishs.org The surface of the fruit tissue is treated with a suspension of the biocontrol agent (P. agglomerans producing this compound) or the purified compound itself. ishs.orgd-nb.info Subsequently, the treated tissue is inoculated with the pathogen, E. amylovora. ishs.org The development of fire blight symptoms, such as the production of bacterial ooze and tissue necrosis, is monitored over several days. ishs.orgd-nb.info

Studies using this model have consistently shown that pretreatment with this compound-producing bacteria significantly reduces the incidence and severity of fire blight symptoms compared to untreated controls. nih.govd-nb.info This assay serves as a crucial preclinical step to demonstrate the protective potential of this compound in a relevant biological system before moving to more complex orchard or field trials. scielo.br The effectiveness of biocontrol agents in this model provides strong evidence for their potential utility in agricultural settings. ishs.org

Investigations into Resistance Development in Target Organisms

The potential for pathogens to develop resistance to antibiotics is a significant concern in disease management. nih.gov Research into this compound has included investigations into how target organisms like E. amylovora might develop resistance.

The producing organism, Pantoea agglomerans, possesses genes that confer resistance to this compound. ishs.org The biosynthetic gene cluster for this compound includes a gene, pabA, which is believed to be responsible for self-resistance, likely functioning as a multidrug resistance protein. ishs.orgresearchgate.net

In target organisms, resistance can emerge through spontaneous mutations. mdpi.com For example, a colony of E. amylovora that appeared within a zone of inhibition was cultured and selected for a stable antibiotic-resistant phenotype. nih.gov The primary mechanism of action for this compound is the inhibition of N-acetylornithine aminotransferase, an enzyme in the arginine biosynthesis pathway. nih.govfigshare.com Resistance could potentially arise from mutations in the gene encoding this target enzyme, preventing the antibiotic from binding effectively, or through mutations that affect the transport of the antibiotic into the bacterial cell. mdpi.comacs.org Studies on analogues have shown that resistance to certain vinylglycine antibiotics in E. amylovora is conferred by the inactivation of amino acid transporters, suggesting that uptake mechanisms are a key factor in susceptibility and resistance. acs.org

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are essential for understanding which chemical features of a molecule are critical for its biological function. nih.govmdpi.commdpi.com For this compound, extensive SAR studies have been conducted by synthesizing and testing a variety of analogues to pinpoint the structural components necessary for its antibacterial activity. nih.govacs.org

Elucidation of Essential Structural Elements for Activity

This compound is a pseudo-tripeptide with several unusual structural features, including a methylenediamine group and a methyl sulfone group. nih.govacs.orgfigshare.com SAR studies have revealed a clear division of function between the N-terminal and C-terminal portions of the molecule. nih.govfigshare.com

The N-Terminal: The N-terminal L-alanyl group is crucial for the transport of this compound into the target bacterial cell. nih.govfigshare.com Analogues lacking this group or having it replaced with other amino acids showed a significant loss of activity, not because they couldn't inhibit the target enzyme, but because they were unable to enter the cell effectively. acs.org This suggests the L-alanyl group is recognized by a specific cellular import system. nih.gov

The C-Terminal and Core Structure: The core of the molecule, containing the methylenediamine and methyl sulfone moieties, is essential for its antibiotic activity. nih.govfigshare.com These groups are believed to interact directly with the intracellular target, the enzyme N-acetylornithine aminotransferase. nih.govfigshare.com

Systematic modifications of these key groups have confirmed their importance:

Sulfur Oxidation State: Analogues where the methyl sulfone was replaced with a thioether (less oxidized) or a sulfoxide (B87167) (intermediately oxidized) were found to be inactive. acs.org This indicates that the high oxidation state of the sulfur in the sulfone group is critical for binding to the target enzyme.

Methylenediamine Group: This unusual feature is also considered indispensable for activity, likely playing a key role in the molecule's interaction with the enzyme's active site. nih.govacs.org

These findings highlight that both cellular uptake and target interaction are highly dependent on specific structural features of the this compound molecule.

| Analogue Modification | Structural Element Modified | Observed Activity vs. E. amylovora | Inferred Role of Element | Reference |

|---|---|---|---|---|

| Removal of L-alanyl group | N-Terminal | Inactive | Essential for cellular import | nih.govacs.org |

| Replacement of L-alanyl with D-alanyl | N-Terminal | Inactive | Stereospecificity required for import | acs.org |

| Replacement of methyl sulfone with thioether | C-Terminal/Core | Inactive | Sulfone group essential for target binding | acs.org |

| Replacement of methyl sulfone with sulfoxide | C-Terminal/Core | Inactive | High sulfur oxidation state is critical | acs.org |

Role of N- and C-Terminal Moieties in Cellular Import and Target Interaction

The molecular architecture of this compound, a pseudo-tripeptide antibiotic, exhibits a clear functional demarcation between its N-terminal and C-terminal portions, which dictates its cellular uptake and subsequent interaction with its intracellular target. nih.govfigshare.com Structure-activity relationship (SAR) studies involving the synthesis and biological evaluation of various this compound analogues have elucidated the distinct roles of these terminal moieties. nih.govfigshare.com

The N-terminal L-alanyl group is indispensable for the cellular import of this compound into the target bacterium, such as Erwinia amylovora, the pathogen responsible for fire blight in plants. nih.govfigshare.com Analogues of this compound with modifications or removal of this specific N-terminal residue lose their antibiotic activity, not because they fail to bind the target enzyme, but because they are unable to enter the bacterial cell. This suggests that the L-alanine moiety is recognized by a cellular transport system.

Conversely, the core antibiotic activity—the inhibition of the intracellular target—is determined by the C-terminal portion of the molecule. nih.govfigshare.com This region contains unusual structural features, including a methylenediamine and a methyl sulfone group, which are essential for binding to and inhibiting the arginine biosynthetic enzyme, N-acetylornithine aminotransferase. nih.govfigshare.com Modifications to these C-terminal functional groups result in a loss of biological activity, even if the N-terminal group required for cellular entry is intact. These findings indicate that once inside the cell, the C-terminal moiety engages in extensive interactions with the active site of N-acetylornithine aminotransferase. nih.govfigshare.com

This functional separation is a key aspect of this compound's mechanism, where the N-terminus acts as a delivery module and the C-terminus acts as the pharmacophore.

Table 1: Structure-Activity Relationship of this compound Analogues

| Analogue Modification | Moiety Targeted | Presumed Effect | Resulting Activity |

|---|---|---|---|

| Removal of N-terminal L-alanyl group | N-Terminus | Impaired Cellular Import | Loss of Antibiotic Activity |

| Alteration of N-terminal L-alanyl group | N-Terminus | Impaired Cellular Import | Loss of Antibiotic Activity |

| Modification of Methylenediamine group | C-Terminus | Disrupted Target Interaction | Loss of Antibiotic Activity |

Computational Approaches in SAR Analysis

Computational methods are powerful tools for elucidating the structure-activity relationships (SAR) of bioactive molecules, guiding the design of more potent analogues, and predicting their biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently employed in drug discovery to understand how a molecule's chemical structure relates to its function.

In the context of this compound, these computational approaches could provide deeper insights into its mechanism of action. For instance, molecular docking simulations could be used to model the interaction between the C-terminal portion of this compound and the active site of its target enzyme, N-acetylornithine aminotransferase. Such models could help identify the specific amino acid residues involved in binding and explain why the methylenediamine and methyl sulfone groups are critical for its inhibitory activity. nih.govfigshare.com Furthermore, 3D-QSAR studies could be performed on a series of this compound analogues to build a predictive model that correlates specific structural features with antibiotic potency, potentially guiding the synthesis of novel derivatives with enhanced activity.

Despite the clear utility of these methods for analyzing the SAR of antibiotics, specific applications of computational approaches like QSAR or molecular docking to this compound have not been detailed in the available scientific literature. The established SAR for this compound has been primarily determined through synthetic chemistry and subsequent biological evaluation of the synthesized analogues. nih.govfigshare.com

Analytical and Bioanalytical Methodologies for Pantocin B Research

Isolation and Purification Techniques from Natural Sources

The journey from a microbial culture to a pure sample of Pantocin B involves a multi-step process of optimized production and meticulous separation.

Fermentation and Extraction Optimization

The initial and foundational step in obtaining this compound is maximizing its production through fermentation. youtube.com This involves culturing the producing organism, Pantoea agglomerans, under carefully controlled conditions. wikipedia.orgbiorxiv.org Optimization is key to achieving a high yield, which simplifies subsequent purification steps. researchgate.net The process begins with selecting a suitable growth medium; for example, related Pantoea species have been shown to produce antibiotics in specific media like 7H9 medium, while nutrient-rich media like LB broth may not be as effective. mdpi.comresearchgate.net

Key fermentation parameters are systematically adjusted to maximize antibiotic output. These variables include the composition of the culture medium (e.g., carbon and nitrogen sources), physical conditions such as pH, temperature, and aeration, and the duration of the fermentation. diaion.comuop.edu.pk

Once fermentation is complete, the first step in isolation is separating the microbial cells from the liquid culture broth, typically achieved through centrifugation. mdpi.com The resulting cell-free supernatant, which contains the secreted this compound, is then subjected to extraction procedures. A common technique involves liquid-liquid extraction with organic solvents, such as a phenol-chloroform mixture, to partition the target compound from the aqueous broth. mdpi.com Further concentration and preliminary purification can be achieved through techniques like ultrafiltration, where membranes with specific molecular weight cut-offs are used to separate this compound from larger or smaller molecules. mdpi.com

| Parameter | Objective | Common Methodologies |

|---|---|---|

| Culture Medium | Provide optimal nutrients for bacterial growth and antibiotic synthesis. | Testing various carbon (e.g., glucose, starch) and nitrogen (e.g., peptone, yeast extract) sources. diaion.com |

| pH | Maintain optimal pH for enzymatic reactions in the biosynthetic pathway. | Monitoring and controlling broth pH with buffers or automated acid/base addition. uop.edu.pk |

| Temperature | Ensure optimal bacterial growth and enzyme stability. | Incubation in temperature-controlled shakers or bioreactors. mdpi.com |

| Aeration | Supply sufficient oxygen for aerobic respiration and metabolism. | Optimizing shaking speed (rpm) in flasks or controlling dissolved oxygen in fermentors. |

| Extraction Solvent | Efficiently partition this compound from the aqueous fermentation broth. | Screening solvents like ethyl acetate, butanol, or chloroform (B151607) for maximum recovery. researchgate.netgoogle.com |

Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)

Following initial extraction, the crude extract contains a mixture of metabolites. Isolating this compound to a high degree of purity requires a sequence of chromatographic techniques that separate compounds based on their distinct physical and chemical properties, such as charge, hydrophobicity, and size. uop.edu.pkgreenskybio.com

A typical purification workflow employs several types of column chromatography in succession. For instance, a strategy similar to that used for other Pantoea antibiotics involves an initial separation using cation exchange chromatography, followed by hydrophobic interaction chromatography. mdpi.comresearchgate.net Each step fractionates the mixture, and the fractions containing the active compound are carried forward.

The final and most critical purification step is High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Reverse-phase HPLC (RP-HPLC) is particularly effective. In this technique, the crude extract is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA), is used to elute the compounds. mdpi.com By applying a gradient where the concentration of the organic solvent is gradually increased, compounds are eluted based on their hydrophobicity, allowing for the separation of this compound from closely related impurities. scielo.br The fraction corresponding to the pure compound is collected for subsequent analysis. mdpi.com

| Chromatography Type | Principle of Separation | Role in this compound Purification |

|---|---|---|

| Cation Exchange Chromatography | Separates molecules based on net positive charge. | Initial fractionation of the crude extract, separating this compound from neutral or negatively charged molecules. mdpi.comresearchgate.net |

| Hydrophobic Interaction Chromatography | Separates molecules based on their hydrophobicity. | Intermediate purification step to remove more or less hydrophobic impurities. mdpi.comresearchgate.net |

| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity using a nonpolar stationary phase. | Final high-resolution purification to achieve a highly pure sample of this compound. mdpi.comnih.gov |

Advanced Characterization and Quantification Methods

Once a pure sample of this compound is obtained, advanced analytical methods are required to confirm its identity, assess its purity, and definitively elucidate its chemical structure.

Mass Spectrometry (MS) for Purity Assessment and Identification

Mass spectrometry is an indispensable tool in the analysis of microbial secondary metabolites, providing highly accurate information on molecular weight and structure. researchgate.netgreenskybio.com For identification, MS measures the mass-to-charge ratio (m/z) of the ionized compound, yielding its precise molecular weight. rsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are well-suited for this purpose and have been used to determine the molecular weight of related peptide antibiotics from Pantoea species. mdpi.com

Beyond identification, MS is a powerful technique for assessing the purity of the isolated sample. It can detect trace amounts of co-eluting impurities from the HPLC step that may not be apparent by other means. scielo.br Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help confirm the compound's identity by matching fragmentation patterns to known standards or theoretical models.

| MS Technique | Primary Application | Information Obtained |

|---|---|---|

| MALDI-TOF MS | Identification | Precise molecular weight of the intact this compound molecule. mdpi.com |

| Electrospray Ionization (ESI-MS) | Identification & Quantification | Molecular weight and can be coupled to HPLC (LC-MS) for quantitative analysis. nih.gov |

| Tandem MS (MS/MS) | Structural Confirmation | Fragmentation patterns that provide information about the compound's substructures. nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Validation and Conformational Studies

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise three-dimensional structure of an organic molecule like this compound. springernature.comnih.govresearchgate.net NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing researchers to piece together its complete atomic connectivity. acs.org

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for full structural validation:

¹H NMR and ¹³C NMR: These 1D experiments identify the different types of hydrogen and carbon atoms present in the molecule and their immediate electronic environments.

COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are bonded, providing critical information for determining the molecule's 3D conformation in solution. nih.gov

For a related Pantoea antibiotic, researchers noted that NMR techniques would be necessary to confirm the presence and formation of disulfide bonds, highlighting NMR's role in detailed conformational studies. researchgate.net

| NMR Experiment | Purpose | Structural Information Provided |

|---|---|---|

| ¹H and ¹³C NMR | Identify types of protons and carbons. | Chemical shifts indicating the electronic environment of each nucleus. |

| COSY | Identify proton-proton couplings. | Connectivity of adjacent protons (H-C-C-H). nih.gov |

| HSQC/HMBC | Identify proton-carbon correlations. | Direct (HSQC) and long-range (HMBC) C-H connectivity, revealing the carbon skeleton. researchgate.net |

| NOESY | Identify through-space proton interactions. | Proximity of protons, which defines the 3D shape and conformation of the molecule. nih.gov |

Bioanalytical Approaches for Mechanistic Studies (Non-human matrices)

Understanding how this compound exerts its antibiotic effect requires bioanalytical methods to study its interaction with its molecular target in non-human biological systems. It has been established that the activity of this compound is reversed by the amino acid arginine, and its intracellular target is the arginine biosynthetic enzyme N-acetylornithine aminotransferase (AcOAT). nih.govnih.gov

Bioanalytical research, therefore, focuses on characterizing this enzyme-inhibitor interaction. A primary method is the enzyme inhibition assay . These assays are performed in a cell-free system using the purified AcOAT enzyme. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of this compound, researchers can determine key kinetic parameters. nih.gov This includes calculating the inhibition constant (Kᵢ), which quantifies the affinity of this compound for the enzyme, and elucidating the mechanism of inhibition (e.g., competitive, non-competitive).

To facilitate inhibitor screening, especially for compounds that absorb UV light, specialized assays may be developed. For a related bacterial enzyme, a ninhydrin-based assay was created to detect the product of the enzymatic reaction (a primary amine), thus avoiding interference from UV-absorbing inhibitors. frontiersin.org Such tailored bioanalytical approaches are essential for detailed mechanistic studies and for screening libraries of this compound analogs to understand structure-activity relationships.

Monitoring of this compound in Preclinical Biological Samples

The quantification of this compound in complex biological matrices, such as plasma, serum, and tissue homogenates, presents a unique set of analytical challenges. These challenges stem from the need for high sensitivity to detect low concentrations of the analyte, selectivity to distinguish it from endogenous components, and the robustness to ensure reliable data across numerous samples. While specific, validated bioanalytical methods for this compound are not extensively detailed in publicly available literature, the principles of such methodologies can be extrapolated from established practices for other small molecules in preclinical drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. This preference is due to its superior sensitivity, specificity, and high-throughput capabilities. A hypothetical, yet standard, approach to developing an LC-MS/MS method for this compound would involve several key stages:

Sample Preparation: The initial and critical step involves the extraction of this compound from the biological matrix. This is crucial to remove proteins and other interfering substances that can suppress the ionization of the target analyte and compromise the analytical column. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the desired level of sample cleanup.

Chromatographic Separation: A suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve optimal separation of this compound from any remaining matrix components and potential metabolites. Reversed-phase chromatography is a common choice for many small molecules.

Mass Spectrometric Detection: A tandem mass spectrometer, typically a triple quadrupole instrument, is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Method Validation:

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. According to regulatory guidelines, a full validation would typically include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively. These are assessed through intra- and inter-day analyses of quality control (QC) samples at multiple concentration levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

Hypothetical Method Performance:

While actual data for this compound is not available, a well-developed LC-MS/MS method would be expected to exhibit the performance characteristics outlined in the interactive table below. This table illustrates the typical validation parameters and their acceptance criteria for a preclinical bioanalytical method.

| Validation Parameter | Acceptance Criteria | Hypothetical Finding for this compound Method |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Analyte response is ≥ 5 times the blank response; Accuracy ±20%; Precision ≤20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.1% - 9.8% |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.5% to 6.3% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -6.8% to 8.1% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Factor | IS-normalized matrix factor %CV ≤ 15% | 8.9% |

Application in Preclinical Studies:

Once validated, such a bioanalytical method would be instrumental in various preclinical studies, including:

Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. This involves measuring the concentration of the compound in plasma or blood over time after administration.

Tissue Distribution studies: To assess the extent to which this compound distributes into various tissues and organs.

Toxicokinetic (TK) studies: To correlate the systemic exposure to this compound with toxicological findings in safety assessment studies.

Biotechnological Applications and Engineering of Pantocin B Production

Strategies for Enhanced Bioproduction of Pantocin B

The industrial production of microbial metabolites like this compound is highly dependent on optimizing the fermentation process to maximize yield and efficiency. frontiersin.orginternationalscholarsjournals.com Strategies for enhancing bioproduction typically involve a multi-faceted approach that addresses both the cultivation environment and the genetic makeup of the producing organism. nih.gov

Fermentation Optimization: The goal of fermentation optimization is to create the ideal environment for the microbial host to produce the target compound. This involves the systematic adjustment of various physical and chemical parameters. nih.gov Key parameters that can be optimized for enhanced this compound production include:

Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and phosphates, significantly impact antibiotic synthesis. frontiersin.orgnih.gov For many secondary metabolites, slowly assimilated carbon sources are preferable to those that cause catabolite repression, like glucose. frontiersin.org this compound is known to be produced in minimal media. researchgate.netishs.org

Physical Parameters: Factors such as pH, temperature, aeration (dissolved oxygen), and agitation speed are critical. internationalscholarsjournals.comnih.gov For instance, optimizing pH and dissolved oxygen levels has been shown to dramatically increase the yield of other antibiotics like rifamycin (B1679328) B. internationalscholarsjournals.com The optimal conditions for this compound would need to be determined empirically, but typically fall within the normal growth ranges for Pantoea agglomerans.

Strain Engineering: Modifying the producing strain, P. agglomerans Eh318, is a powerful strategy for improving yields. Early work in this area involved creating marker-exchange mutants to study the antibiotic's function. nih.govnih.gov Researchers generated strains deficient in producing this compound (Eh439), Pantocin A (Eh421), or both (Eh440) by mutagenizing the biosynthetic genes. nih.govnih.gov While this work was aimed at identification and functional analysis, similar techniques can be used for enhancement. For example, overexpressing key regulatory genes or eliminating competing metabolic pathways can redirect cellular resources toward this compound synthesis. nih.gov

| Factor Category | Specific Parameter | General Impact on Antibiotic Production |

| Chemical | Carbon Source | Can cause catabolite repression or promote secondary metabolism. frontiersin.org |

| Nitrogen Source | Influences cell growth and can be a limiting factor for peptide antibiotics. frontiersin.org | |

| pH | Affects enzyme activity and nutrient uptake. internationalscholarsjournals.comnih.gov | |

| Physical | Temperature | Influences microbial growth rate and enzyme stability. nih.gov |

| Aeration/Dissolved Oxygen | Crucial for aerobic organisms and can regulate metabolic pathways. internationalscholarsjournals.com | |

| Agitation | Ensures homogenous distribution of nutrients and oxygen. nih.gov | |

| Biological | Inoculum Size | Affects the length of the lag phase and overall fermentation time. turkjps.org |

| Strain Genetics | Overexpression of biosynthetic genes or removal of competing pathways can boost yield. nih.gov |

The biosynthesis of this compound is dictated by a large gene cluster, providing multiple targets for genetic manipulation to enhance production. researchgate.netishs.org The determinants for its synthesis are located within a 17.5 kb region of DNA containing a cluster of 13 open reading frames, designated pabA through pabM. researchgate.netishs.org Functions for the individual gene products have been proposed based on their similarity to other known enzymes. researchgate.netishs.org For example, the products of the pabJKLM operon are thought to be involved in adding the unique methyl sulfonyl group to the molecule. researchgate.netishs.org

Traditional genetic manipulation of this pathway has utilized transposon mutagenesis to identify essential genes and create knockout mutants. nih.govishs.org This technique involves the random insertion of a transposon (a mobile genetic element) into the DNA, which can disrupt a gene and reveal its function if a change in antibiotic production is observed. nih.gov

More advanced and targeted genetic tools like CRISPR interference (CRISPRi) offer precise control over the expression of biosynthetic genes. nih.govnih.gov CRISPRi uses a deactivated Cas9 protein (dCas9) guided by an sgRNA to bind to a specific DNA sequence, sterically blocking transcription of a target gene without making a permanent cut. nih.gov This technology could be applied to the this compound pathway in several ways:

Upregulation of Production: While CRISPRi is primarily for repression, a modified version called CRISPR activation (CRISPRa) can be used to increase the expression of key biosynthetic genes or positive regulators within the pab cluster, potentially leading to higher yields. nih.gov

Downregulation of Competing Pathways: CRISPRi can be used to repress genes in pathways that compete with this compound biosynthesis for essential precursors, thereby shunting more resources toward antibiotic production. nih.gov

Pathway Interrogation: The system allows for the systematic and reversible knockdown of each of the 13 pab genes to precisely determine their role in biosynthesis and identify any rate-limiting steps. nih.gov

Potential for Biosynthetic Diversification and Novel Analogue Generation

The peptidic nature of this compound makes its biosynthetic pathway amenable to manipulation for the creation of novel analogues with potentially improved properties. nih.govfigshare.com By understanding the structure-activity relationship (SAR) of the molecule, researchers can target specific biosynthetic steps to alter the final chemical structure. nih.gov

Studies involving the chemical synthesis and biological testing of various this compound analogues have revealed a clear division of function within the molecule. nih.govfigshare.com The N-terminal L-alanyl group is crucial for the antibiotic's import into the target cell but is not required for interacting with its intracellular target, the enzyme N-acetylornithine aminotransferase. nih.govfigshare.com Conversely, the methylenediamine and methyl sulfone portions of the molecule are essential for its antibiotic activity, likely through their direct interaction with the target enzyme. nih.govfigshare.com

This knowledge allows for a rational approach to biosynthetic diversification. Genetic engineering of the pab gene cluster could be used to:

Modify the N-terminus: Altering the enzymes responsible for incorporating the L-alanine precursor could allow for the substitution of other amino acids. This might change the spectrum of bacteria the antibiotic can enter, potentially broadening its activity against other pathogens.

Alter the Core Structure: While the core is essential for activity, subtle modifications to the enzymes that build the methylenediamine and methyl sulfone moieties could generate analogues with enhanced binding to the target enzyme or improved stability. nih.gov

| Molecular Component | Function | Potential for Analogue Generation |

| N-terminal L-alanyl group | Required for cellular import into the target pathogen. nih.govfigshare.com | High: Swapping this group could alter the target pathogen range. |

| Methylenediamine portion | Essential for antibiotic activity; interacts with the target enzyme. nih.govfigshare.com | Moderate: Modifications may be possible but risk loss of activity. |

| Methyl sulfone portion | Essential for antibiotic activity; interacts with the target enzyme. nih.govfigshare.com | Moderate: Modifications may be possible but risk loss of activity. |

Ecological Significance and Role in Microbial Communities

This compound plays a significant ecological role as a mediator of microbial interactions, particularly in the plant environments inhabited by Pantoea agglomerans. researchgate.netnih.gov Many strains of Pantoea are effective biological control agents, and their ability to produce antibiotics is a key mechanism contributing to their efficacy in suppressing plant pathogens. nih.govnih.govresearchgate.net

The production of antimicrobial compounds allows the producing organism to compete more effectively for nutrients and space within a specific ecological niche, such as the surface of a plant blossom. nih.gov In the context of fire blight, P. agglomerans colonizes the same flower surfaces as the pathogen E. amylovora. researchgate.net By secreting this compound, P. agglomerans can inhibit the growth of the pathogen, thereby reducing the incidence of disease. nih.govnih.gov This competitive interaction is a cornerstone of the biological control strategy for fire blight. nih.govresearchgate.net

The primary and most studied interaction involving this compound is its antagonistic relationship with the fire blight pathogen, Erwinia amylovora. ishs.orgnih.gov this compound specifically inhibits an enzyme in the arginine biosynthesis pathway of E. amylovora, depriving the pathogen of this essential amino acid and halting its growth. researchgate.netishs.org This targeted action is highly effective and is a major contributor to the biocontrol activity of P. agglomerans strain Eh318. nih.govnih.gov

The specificity of this compound means it primarily affects other enteric bacteria. nih.govnih.gov While its effects on the broader microbial community (symbionts) on the plant surface are less characterized, its targeted mode of action suggests it may have a less disruptive impact on non-target beneficial microbes compared to broad-spectrum chemical bactericides. nih.govnih.gov The interaction is a classic example of antibiosis, where one microorganism produces a substance that is detrimental to another. nih.gov This is a common strategy among microbes competing within a shared environment. nih.gov

| Microorganism | Role in Interaction | Relationship to this compound |

| Pantoea agglomerans (e.g., strain Eh318) | Producer / Biocontrol Agent | Synthesizes and secretes this compound to gain a competitive advantage. nih.gov |

| Erwinia amylovora | Target Pathogen | Growth is inhibited by this compound, which targets its arginine biosynthesis pathway. ishs.orgnih.gov |

| Other Plant Surface Microbes | Symbionts / Commensals | Likely less affected due to the specific target of this compound, though comprehensive studies are limited. nih.govnih.gov |

Emerging Research Frontiers and Challenges in Pantocin B Studies

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of Pantocin B is orchestrated by a dedicated set of genes, providing a fascinating glimpse into how bacteria produce such specialized molecules. The genetic blueprint for this compound production in Pantoea agglomerans is located on a 17.5 kb region of DNA, which contains a cluster of 13 open reading frames designated as pabA through pabM. ishs.orgresearchgate.net This gene cluster is thought to be a genomic island, suggesting that it may have been acquired from other organisms through horizontal gene transfer. ishs.orgresearchgate.net

Initial research based on DNA sequence homology has allowed for the proposal of functions for some of the gene products. For instance, the pabJKLM operon is believed to be responsible for the addition of the distinctive methyl sulfonyl moiety to the this compound molecule. ishs.orgresearchgate.net Further enzymatic studies are required to precisely define the role of each Pab protein in the biosynthetic pathway, which could unveil novel enzymatic reactions and mechanisms in natural product biosynthesis. The complete elucidation of this pathway could enable the production of this compound through fermentation or the bioengineering of strains for improved yields.

Development of Advanced Synthetic Methodologies for Complex Analogues

The chemical synthesis of this compound and its analogues is crucial for verifying its structure, exploring its biological activity, and developing new derivatives with improved properties. The first total synthesis of this compound was achieved using L-alanine, glycine, and L-malic acid as starting materials. nih.gov This initial success paved the way for the development of more flexible synthetic routes that allow for the creation of a variety of analogues. nih.govfigshare.com

These synthetic efforts have been instrumental in conducting structure-activity relationship (SAR) studies. Through the synthesis and biological evaluation of various analogues, researchers have been able to dissect the roles of different parts of the this compound molecule. nih.govfigshare.com For example, these studies have revealed that the N-terminal L-alanyl group is important for the uptake of the antibiotic by bacterial cells, while the methylenediamine and methyl sulfone portions of the molecule are essential for its antimicrobial activity. nih.govfigshare.com The development of more advanced and efficient synthetic methodologies will be key to creating more complex analogues with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic properties.

Elucidation of Additional Biological Targets and Modes of Action

The primary mode of action of this compound is the inhibition of a key enzyme in the arginine biosynthesis pathway. ishs.orgresearchgate.netnih.govfigshare.com Specifically, it targets N-acetylornithine aminotransferase, thereby depriving the bacterial cell of the essential amino acid arginine. nih.govfigshare.com This targeted approach is a hallmark of an effective antibiotic, as it disrupts a vital process in the pathogen without affecting the host.

While the inhibition of arginine biosynthesis is the well-established mechanism, ongoing research is exploring the possibility of additional biological targets or alternative modes of action. It is conceivable that this compound or its derivatives could interact with other cellular components or disrupt other metabolic pathways. The identification of any secondary targets would provide a more complete understanding of its antimicrobial effects and could reveal new avenues for antibiotic development. Techniques such as proteomics, which studies the entire set of proteins in a cell, could be employed to identify changes in protein expression in response to this compound treatment, potentially highlighting other affected pathways. nih.gov

Addressing Microbial Resistance Mechanisms to this compound

The emergence of antibiotic resistance is a major challenge in the fight against infectious diseases. Understanding how bacteria develop resistance to this compound is essential for its long-term viability as a potential therapeutic agent. Research has identified several genes within the pab biosynthetic cluster that are likely involved in self-resistance in the producing organism, Pantoea agglomerans. The genes pabA, pabB, pabC, and pabD are proposed to encode resistance determinants. ishs.orgresearchgate.net In particular, PabA shows similarity to multidrug resistance proteins, suggesting it may function as an efflux pump to export the antibiotic out of the cell. ishs.orgresearchgate.net

The primary mechanisms by which pathogenic bacteria might develop resistance to this compound could include:

Target modification: Mutations in the gene encoding N-acetylornithine aminotransferase could alter the enzyme's structure, preventing this compound from binding effectively.

Efflux pumps: The acquisition or upregulation of efflux pumps could enable bacteria to actively remove this compound from the cell before it can reach its target.

Enzymatic degradation: Bacteria could acquire enzymes that can chemically modify and inactivate this compound.

Strategies to address these potential resistance mechanisms could involve the development of this compound analogues that are less susceptible to these resistance mechanisms or the co-administration of this compound with inhibitors of efflux pumps or degrading enzymes.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of this compound's effects on bacteria, researchers are beginning to turn to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics.

Genomics: The sequencing of the Pantoea agglomerans genome has been instrumental in identifying the pab gene cluster responsible for this compound biosynthesis. ishs.orgresearchgate.net Comparative genomics can be used to study the evolution of this gene cluster and its distribution among different bacterial species.

Transcriptomics: By analyzing the complete set of RNA transcripts in a bacterial cell, researchers can understand how the expression of different genes changes in response to this compound exposure. This can provide insights into the cellular pathways that are affected by the antibiotic and the mechanisms that are activated to counteract its effects.

Proteomics: This approach allows for the large-scale study of proteins and can be used to identify the direct protein targets of this compound and to observe the broader changes in the proteome of bacteria upon treatment. nih.govnih.gov This can help to confirm the known mode of action and potentially uncover new ones.

Metabolomics: By studying the complete set of small-molecule metabolites within a cell, researchers can gain a detailed picture of the metabolic state of bacteria and how it is perturbed by this compound. nih.gov This can provide a functional readout of the antibiotic's impact on cellular biochemistry.

The integration of these multi-omics datasets will provide a comprehensive, systems-level understanding of this compound's mechanism of action, the bacterial response to the antibiotic, and potential resistance mechanisms.

Exploiting this compound as a Lead for New Antimicrobial Agents

The unique chemical structure and specific mode of action of this compound make it an attractive lead compound for the development of new antimicrobial agents. Its peptidic nature provides a scaffold that can be readily modified through synthetic chemistry to create a library of analogues with diverse properties. nih.govfigshare.com

Structure-activity relationship (SAR) studies have already provided valuable insights into which parts of the molecule are essential for its activity and which can be modified to potentially enhance its properties. nih.govfigshare.com The knowledge that the N-terminal L-alanyl group is important for cellular uptake can be exploited to design derivatives with improved penetration into bacterial cells. Similarly, the essentiality of the methylenediamine and methyl sulfone moieties for antimicrobial activity guides the design of new compounds that retain these key features while incorporating other modifications to improve potency or spectrum. nih.govfigshare.com

The development of this compound-based antibiotics could lead to a new class of drugs that are effective against pathogens that have developed resistance to existing antibiotics. The targeted inhibition of arginine biosynthesis is a mode of action that is not exploited by many current antibiotics, reducing the likelihood of cross-resistance. Further medicinal chemistry efforts focused on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogues will be crucial in translating its potential into clinically useful drugs.

Q & A

Q. What ethical frameworks guide in vivo studies of this compound’s toxicity and efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.